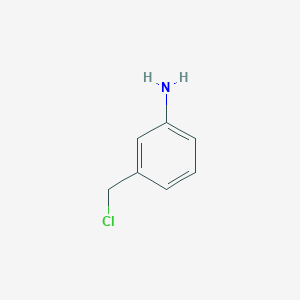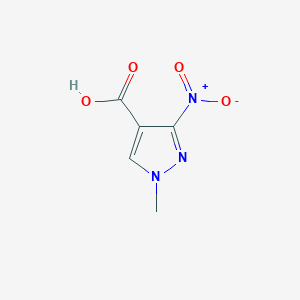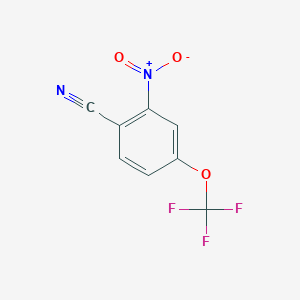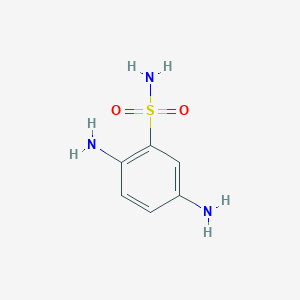
2,5-Diaminobenzenesulfonamide
Descripción general
Descripción
2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring.
Aplicaciones Científicas De Investigación
2,5-Diaminobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2,5-Diaminobenzenesulfonamide, a type of sulfonamide, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme, preventing it from synthesizing folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria cannot synthesize DNA, which inhibits their growth and multiplication .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing DNA, thereby inhibiting their ability to grow and multiply .
Análisis Bioquímico
Biochemical Properties
2,5-Diaminobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance .
Additionally, this compound has been shown to interact with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, this compound can disrupt the production of folate, which is essential for DNA synthesis and repair .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cancer cell lines, this compound has been found to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Moreover, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways. This inhibition can lead to alterations in the levels of metabolites and changes in metabolic flux, ultimately impacting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to changes in pH regulation and ion transport within cells.
Furthermore, this compound inhibits dihydropteroate synthase by competing with the enzyme’s natural substrate, para-aminobenzoic acid (PABA). This competitive inhibition disrupts the folate synthesis pathway, leading to a decrease in folate levels and subsequent effects on DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied.
In in vitro studies, prolonged exposure to this compound has been associated with changes in cell morphology, growth rate, and viability. These effects are often dose-dependent, with higher concentrations leading to more pronounced alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not necessarily lead to a proportional increase in efficacy but can instead result in increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways affected by this compound is the folate synthesis pathway, where it inhibits dihydropteroate synthase, as previously mentioned . This inhibition leads to a decrease in folate levels, affecting DNA synthesis and repair.
Additionally, this compound can influence the metabolism of sulfur-containing compounds, given its sulfonamide structure. This interaction can impact the levels of sulfur metabolites and alter metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is known to be transported across cell membranes via passive diffusion, facilitated by its relatively small size and moderate lipophilicity . Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation.
In tissues, this compound is distributed unevenly, with higher concentrations observed in organs with high blood perfusion, such as the liver and kidneys . This distribution pattern can influence the compound’s efficacy and toxicity in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function . In the mitochondria, it can affect processes such as oxidative phosphorylation and energy production, leading to changes in cellular metabolism and viability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminobenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by amination. One common method involves the sulfonation of paranitrotoluene with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst and ammonia to yield 2-methyl-5-aminobenzenesulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino groups can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently used.
Major Products Formed: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and other functionalized aromatic compounds .
Comparación Con Compuestos Similares
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A simpler sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness: 2,5-Diaminobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2,5-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFYWMYAYUJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619476 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20896-44-0 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


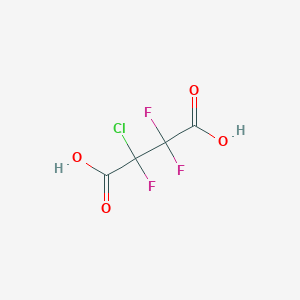
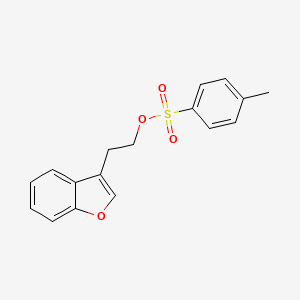

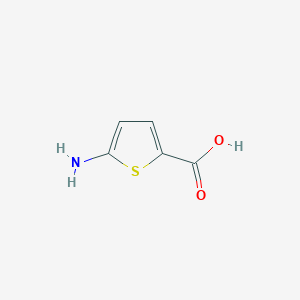
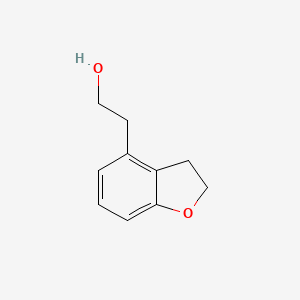

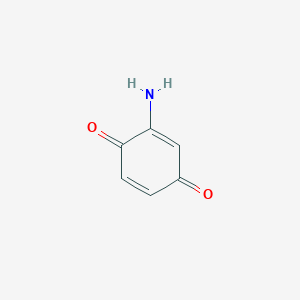
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)
![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)
